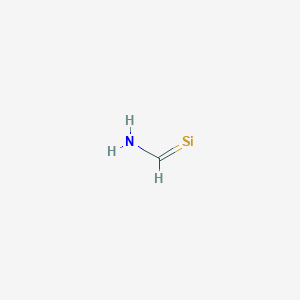
CID 78061045
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 78061045 is known as Cyclohexanecarboxylic acid. This organic compound has the molecular formula C7H12O2 and is characterized by a cyclohexane ring attached to a carboxylic acid group. It is a colorless oil that crystallizes near room temperature and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid is typically synthesized through the hydrogenation of benzoic acid. This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, cyclohexanecarboxylic acid is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexene.
Reduction: The carboxylic acid group can be reduced to form cyclohexylmethanol.
Substitution: The carboxylic acid group can be substituted with other functional groups to form derivatives such as cyclohexanecarbonyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are used to convert the carboxylic acid group to an acid chloride.
Major Products
Oxidation: Cyclohexene
Reduction: Cyclohexylmethanol
Substitution: Cyclohexanecarbonyl chloride
Scientific Research Applications
Cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Benzoic acid: Unlike cyclohexanecarboxylic acid, benzoic acid has an aromatic ring instead of a cyclohexane ring.
Cyclohexylmethanol: This compound is a reduced form of cyclohexanecarboxylic acid, where the carboxylic acid group is converted to a hydroxyl group.
Cyclohexanecarbonyl chloride: This derivative is formed by substituting the hydroxyl group of the carboxylic acid with a chlorine atom.
Cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
CH3NSi |
|---|---|
Molecular Weight |
57.126 g/mol |
InChI |
InChI=1S/CH3NSi/c2-1-3/h1H,2H2 |
InChI Key |
ZESDROSEWCHZDN-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Si])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















